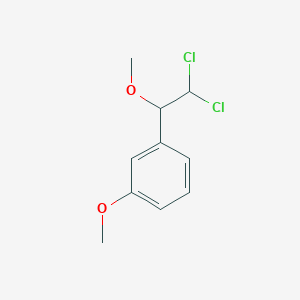
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane is a haloalkane compound with the molecular formula C2H3Cl2F2O. It is a member of the hydrochlorofluorocarbon (HCFC) family, which are man-made compounds known for their applications in various industrial processes. This compound is characterized by its colorless liquid form and ethereal odor. It is known for its volatility and non-flammability under room-temperature atmospheric conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane typically involves the reaction of chlorofluoromethane with trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-50°C and a pressure range of 1-5 atm to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactorsThe production process is designed to minimize by-products and maximize the purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted haloalkanes or amines.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Products include alkanes or alcohols.
Aplicaciones Científicas De Investigación
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane has several scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying halogenated hydrocarbons.
Medicine: Investigated for its potential use in pharmaceutical formulations and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized as a foam blowing agent, refrigerant, and in the production of polymers and resins
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The presence of halogen atoms in its structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-1-fluoroethane: A similar haloalkane with the formula C2H3Cl2F, used as a solvent and foam blowing agent.
1,2-Dichloro-1,1,2-trifluoroethane: Another haloalkane with the formula C2HCl2F3, used as a refrigerant.
1,1-Dichloro-1,2-difluoroethane: A volatile derivative of ethane with the formula C2H2Cl2F2, used in various industrial applications.
Uniqueness
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethoxy group. This combination of functional groups imparts distinct chemical properties, such as high volatility, non-flammability, and reactivity towards nucleophiles and electrophiles. These properties make it suitable for specific applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
84010-99-1 |
|---|---|
Fórmula molecular |
C3H2Cl2F4O |
Peso molecular |
200.94 g/mol |
Nombre IUPAC |
1,1-dichloro-1-fluoro-2-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3H2Cl2F4O/c4-2(5,6)1-10-3(7,8)9/h1H2 |
Clave InChI |
CDVBECLINHUPQJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(Cl)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde](/img/structure/B14420397.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
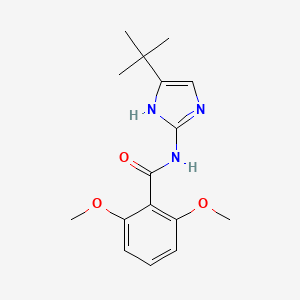
![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
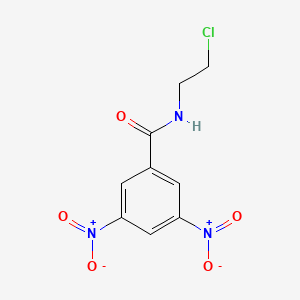
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)

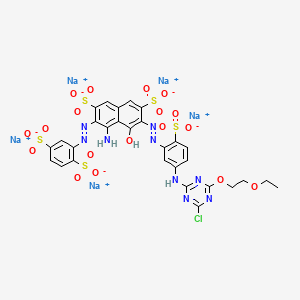
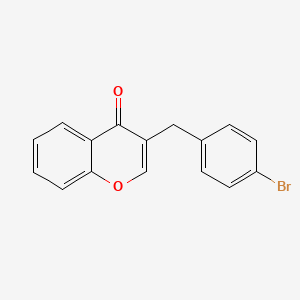
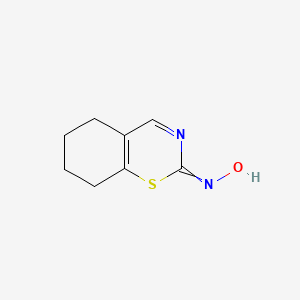

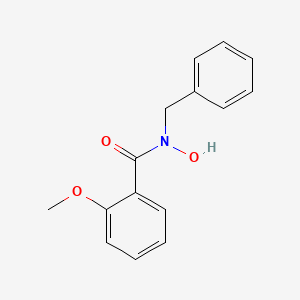
![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
